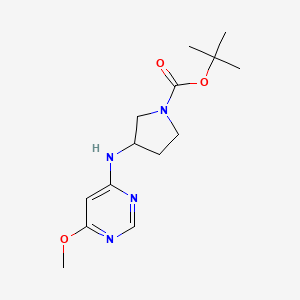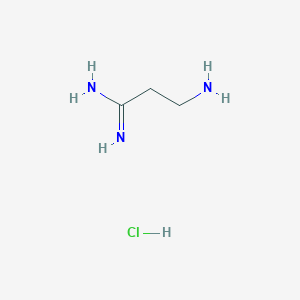
tert-Butyl 3-((6-methoxypyrimidin-4-yl)amino)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-Butyl 3-((6-methoxypyrimidin-4-yl)amino)pyrrolidine-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
1. Synthesis and Characterization
In scientific research, tert-Butyl 3-((6-methoxypyrimidin-4-yl)amino)pyrrolidine-1-carboxylate is often synthesized and characterized for various applications. For example, Çolak et al. (2021) conducted a study where they synthesized 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, starting from tert-butyl 4-oxopiperidine-1-carboxylate. They characterized these compounds using FTIR, 1H, and 13C NMR spectroscopic methods, and X-ray crystallographic analysis, providing insights into their molecular structure and stability, which are crucial for further applications (Çolak, Karayel, Buldurun, & Turan, 2021).
2. Structure-Activity Relationships in Ligands
The compound has been studied in the context of structure-activity relationships in ligands. Altenbach et al. (2008) synthesized a series of 2-aminopyrimidines as ligands of the histamine H4 receptor. They optimized the potency of these ligands through systematic modification, including tert-butyl substitutions. Their work contributes to the understanding of how structural changes in compounds like tert-Butyl 3-((6-methoxypyrimidin-4-yl)amino)pyrrolidine-1-carboxylate can impact their biological activity, particularly in the context of histamine receptors (Altenbach et al., 2008).
3. Precursors for Synthesis of Biologically Active Compounds
The compound serves as a precursor in the synthesis of various biologically active compounds. For instance, Zinchenko et al. (2018) studied the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with tert-butylglycinate, leading to derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. These derivatives have potential applications in developing new biologically active compounds (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).
4. Applications in Medicinal Chemistry
The compound is significant in medicinal chemistry for synthesizing potential therapeutic agents. For example, Ikuta et al. (1987) synthesized a series of compounds related to tert-butyl 3-((6-methoxypyrimidin-4-yl)amino)pyrrolidine-1-carboxylate and evaluated them as anti-inflammatory/analgesic agents. Their research highlights the compound's role in developing drugs with reduced side effects and improved efficacy (Ikuta, Shirota, Kobayashi, Yamagishi, Yamada, Yamatsu, & Katayama, 1987).
properties
IUPAC Name |
tert-butyl 3-[(6-methoxypyrimidin-4-yl)amino]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3/c1-14(2,3)21-13(19)18-6-5-10(8-18)17-11-7-12(20-4)16-9-15-11/h7,9-10H,5-6,8H2,1-4H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSTWKUSFLVUOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2=CC(=NC=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6,8-dioxo-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-9-carboxylate](/img/structure/B2486083.png)

![N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)cinnamamide](/img/structure/B2486085.png)

![1-[3-(Benzenesulfonyl)-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one](/img/structure/B2486090.png)
![1-[1-(4-Bromophenyl)sulfonylpiperidin-4-yl]-3-(4-chlorophenyl)urea](/img/structure/B2486091.png)
![[4-(3-Chlorophenyl)piperazin-1-yl]-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2486092.png)


![N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B2486098.png)


![1'-(2-(6-oxopyridazin-1(6H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2486105.png)
![N-[[4-(2-Aminoethyl)phenyl]methyl]-4,5-dichlorothiophene-2-carboxamide;hydrochloride](/img/structure/B2486106.png)